N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine
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Overview
Description
N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE is a complex organic compound characterized by its unique structure, which includes a nitrobenzodioxole and a phenylbenzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE typically involves a multi-step process. One common method includes the condensation reaction between 6-nitro-1,3-benzodioxole-5-carbaldehyde and 2-phenyl-1,3-benzoxazole-5-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups such as halogens, alkyl, or alkoxy groups .
Scientific Research Applications
N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-N-(4-(trifluoromethoxy)phenyl]amine
- **1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone
- **1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
Uniqueness
N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE is unique due to its specific combination of functional groups and structural features. The presence of both nitrobenzodioxole and phenylbenzoxazole moieties provides distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C21H13N3O5 |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine |
InChI |
InChI=1S/C21H13N3O5/c25-24(26)17-10-20-19(27-12-28-20)8-14(17)11-22-15-6-7-18-16(9-15)23-21(29-18)13-4-2-1-3-5-13/h1-11H,12H2 |
InChI Key |
GFTGLXYYEKABOO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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